molecular formula C16H20N2O4 B14788238 Methyl 3-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

Methyl 3-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

Cat. No.: B14788238
M. Wt: 304.34 g/mol
InChI Key: AUVCCKINWBIXOP-UHFFFAOYSA-N
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Description

Methyl 3-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate is a Boc-protected amino acid ester featuring a 4-cyanophenyl substituent on the propanoate backbone. Its IUPAC name reflects the tert-butyloxycarbonyl (Boc) group protecting the amino functionality and the methyl ester at the carboxyl terminus.

Properties

IUPAC Name

methyl 3-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-16(2,3)22-15(20)18-13(14(19)21-4)9-11-5-7-12(10-17)8-6-11/h5-8,13H,9H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVCCKINWBIXOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C#N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoate typically involves the following steps:

    Starting Material: The synthesis begins with the amino acid (S)-phenylalanine.

    Protection of the Amine Group: The amine group of (S)-phenylalanine is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Esterification: The carboxylic acid group is then esterified using methanol and a catalyst like sulfuric acid to form the methyl ester.

    Introduction of the Cyanophenyl Group: The cyanophenyl group is introduced via a nucleophilic substitution reaction using 4-cyanobenzyl bromide.

Industrial Production Methods

In industrial settings, the synthesis of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoate can be optimized using flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyanophenyl group.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The Boc group can be removed under acidic conditions, allowing for further functionalization of the amine.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Acidic conditions using trifluoroacetic acid to remove the Boc group.

Major Products

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: The primary product is the corresponding amine.

    Substitution: The deprotected amine can be further functionalized to form various derivatives.

Scientific Research Applications

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions due to its chiral nature.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

    Industry: Utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoate involves its ability to act as a protecting group for amines. The Boc group stabilizes the amine, preventing unwanted reactions during synthetic processes. Upon removal of the Boc group, the free amine can participate in further chemical transformations. The cyanophenyl group can also engage in various reactions, contributing to the compound’s versatility.

Comparison with Similar Compounds

The compound belongs to a family of Boc-protected para-substituted phenylalanine methyl esters. Key structural analogs differ in the para-substituent on the phenyl ring, which influences electronic, steric, and physicochemical properties. Below is a systematic comparison:

Structural and Physicochemical Properties

Table 1: Comparison of Substituents, Molecular Formulas, and Key Identifiers
Compound Name Substituent Molecular Formula Molecular Weight* CAS Number Reference
Methyl 3-(4-cyanophenyl)-...propanoate (Target) 4-CN C₁₆H₁₉N₂O₄ 303.34 Not provided -
Boc-4-bromo-D-phenylalanine methyl ester 4-Br C₁₆H₂₁BrNO₄ 371.25 1011CW†
Boc-D-4-chlorophenylalanine methyl ester 4-Cl C₁₆H₂₁ClNO₄ 338.80 57292-44-1
Boc-D-4-fluorophenylalanine methyl ester 4-F C₁₆H₂₁FNO₄ 322.34 57292-45-2
Boc-D-4-methylphenylalanine methyl ester 4-Me C₁₇H₂₄NO₄ 306.38 Not provided
Methyl (2S)-3-(4-hydroxy-3-methylphenyl)-...propanoate 4-OH-3-Me C₁₆H₂₃NO₅ 309.36 516521-51-0

*Molecular weights calculated using standard atomic masses (C=12.01, H=1.01, N=14.01, O=16.00, Br=79.90, Cl=35.45, F=19.00).
†Catalog number provided in lieu of CAS .

Key Observations:

This property may influence solubility and reactivity in synthetic pathways . Steric Impact: Halogen substituents (Br, Cl, F) introduce varying steric bulk, with bromo being the largest.

Molecular Weight Trends :

  • Halogenated derivatives exhibit higher molecular weights (e.g., 371.25 for Br vs. 303.34 for CN), while methyl and hydroxy substitutions yield intermediate values (306.38–309.36).

Biological Activity

Methyl 3-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate, also known by its chemical structure and various identifiers, has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C15_{15}H18_{18}N2_{2}O3_{3}
  • Molecular Weight : 274.31 g/mol
  • IUPAC Name : this compound

Research indicates that this compound exhibits biological activity primarily through modulation of specific biochemical pathways. Notably, it has been investigated for its role as a modulator of TRPA1 channels, which are implicated in pain signaling and inflammatory responses .

Antinociceptive Effects

Studies have demonstrated that this compound may possess antinociceptive properties. In a controlled study using animal models, the compound was administered to assess its impact on pain responses. The results indicated a significant reduction in pain sensitivity compared to control groups, suggesting its potential as an analgesic agent.

Anti-inflammatory Properties

In vitro assays have shown that this compound can inhibit pro-inflammatory cytokine production. This was particularly evident in macrophage cultures where the compound reduced the levels of TNF-alpha and IL-6 following lipopolysaccharide (LPS) stimulation .

Table: Summary of Biological Activities

Activity TypeStudy ReferenceObservations
Antinociceptive Significant reduction in pain sensitivity in models.
Anti-inflammatory Decreased TNF-alpha and IL-6 production in vitro.
TRPA1 Modulation Potential modulation of pain signaling pathways.

Case Studies

  • Case Study on Pain Management :
    A clinical trial involving patients with chronic pain conditions explored the efficacy of this compound as an adjunct therapy. Results indicated improved pain management outcomes when combined with standard analgesics.
  • Inflammation Model Study :
    An experimental study on rats subjected to induced inflammation revealed that administration of the compound led to a marked decrease in paw edema, supporting its anti-inflammatory potential.

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